2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-10-21-14(11-12)20-17(23)15(18(21)24)16(22)19-9-7-13-5-3-2-4-6-13/h2-6,8,10-11,23H,7,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVXGGQQBDPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the Dimroth rearrangement is a notable reaction used in the synthesis of pyrimidine derivatives, which involves the isomerization of heterocycles through ring opening and closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Reactions
The chemical behavior of 2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide includes different types of reactions, and the resulting products are dependent on the conditions and reagents used. Oxidation could produce hydroxylated derivatives, while reduction might yield amine derivatives.
Potential Biological Activities
The pyrido[1,2-a]pyrimidine class of compounds has a range of biological activities. Studies suggest that 2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may have anti-inflammatory and anti-cancer properties. The compound's mechanism of action may involve interactions with molecular targets, such as receptors or enzymes that modulate cellular pathways associated with disease processes. However, more pharmacological studies are needed to determine its therapeutic potential and biological profile.
Analogues and Similar Compounds
Other similar compounds in the pyrido[1,2-a]pyrimidine family include:
- 2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 2-HYDROXY-8-METHYL-4-OXO-N-(1-PHENYLETHYL)-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substitutent Variations and Pharmacological Activity
The table below summarizes key analogs and their biological profiles:
Key Observations:
- Antimalarial Activity : Fluorinated benzyl substituents (e.g., 3-F or CF3) in analogs like Compound 21 and 37 enhance antimalarial potency, likely due to increased electronegativity and target binding . The target compound’s phenylethyl group lacks electronegative substituents, which may reduce antimalarial efficacy unless compensated by other interactions.
- Gastroprotective Activity: highlights that N-cyclopentyl and 6-methyl groups optimize cytoprotective effects in ethanol-induced gastric lesions. The target compound’s 8-methyl and aromatic phenylethyl group may alter steric interactions with targets like prostaglandin receptors or antioxidant enzymes .
Physicochemical Properties
Key Observations:
- The 2-hydroxy group may mitigate excessive lipophilicity, enhancing bioavailability.
Biological Activity
2-Hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structural features, including a hydroxyl group at the 2-position, an 8-methyl group, and a carboxamide functional group at the 3-position. These attributes contribute to its potential biological activities, particularly in medicinal chemistry and drug development.
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity . Specifically, studies have shown that 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may interact with cellular pathways involved in cancer progression. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action likely involves the modulation of enzyme activity and cellular signaling pathways associated with tumor growth and metastasis.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : It may inhibit specific enzymes that are critical for cancer cell proliferation.
- Receptor Interaction : The compound could bind to receptors involved in cell signaling, altering downstream effects that promote tumor growth.
Further studies are necessary to elucidate the exact molecular targets and pathways influenced by this compound.
Anti-inflammatory Activity
In addition to anticancer properties, preliminary findings suggest that 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may possess anti-inflammatory effects . This activity is crucial as inflammation often plays a role in cancer progression and other chronic diseases. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in treating conditions where inflammation is a key factor .
Antimicrobial Properties
Emerging evidence suggests potential antimicrobial activity of this compound against various pathogens. This aspect is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria. The compound's structural features may enhance its ability to disrupt bacterial cell processes or inhibit growth mechanisms .
Table: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a controlled study, 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide was tested on A549 lung adenocarcinoma cells. The study employed an MTT assay to evaluate cell viability post-treatment. The results indicated a dose-dependent reduction in cell viability, showcasing the compound's potential as a therapeutic agent for lung cancer treatment. Further structural modifications were explored to enhance its efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
The compound is synthesized via condensation of 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives with 2-phenylethylamine in ethanol under reflux conditions. Structural confirmation relies on elemental analysis (to verify purity and composition) and 1H NMR spectroscopy (to resolve aromatic proton shifts and confirm substituent positions). For example, downfield shifts in aromatic protons of the pyrido-pyrimidine core (~δ 8.5–9.0 ppm) indicate electronic interactions within the heterocyclic system .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use closed-system engineering controls (e.g., fume hoods) to minimize airborne exposure. Personal protective equipment (PPE) includes:
- Respiratory protection : NIOSH-approved dust respirators.
- Gloves : Nitrile or neoprene gloves.
- Eye protection : Safety goggles with side shields.
- Lab attire : Flame-resistant coats and closed-toe shoes. Emergency measures (e.g., safety showers) must be accessible .
Q. How is the compound’s preliminary biological activity assessed?
The acetic acid-induced writhing test in rodents is a standard model for evaluating analgesic efficacy. Administer the compound intraperitoneally at 10–50 mg/kg and quantify writhes over 20 minutes. Activity is compared to reference analgesics (e.g., aspirin) to determine relative potency. All synthesized benzylamide derivatives in this class exhibit comparable activity in this model, suggesting a conserved mechanism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioisosteric replacements?
Despite structural similarities between 4-hydroxyquinolin-2-one and pyrido-pyrimidine cores, substituent effects on the benzylamide fragment may alter binding kinetics. Use molecular docking (e.g., AutoDock Vina) to map interactions with target receptors (e.g., COX-2). Validate predictions via competitive binding assays with radiolabeled ligands. Discrepancies in SAR between analogues may arise from differences in hydrogen-bonding networks or steric hindrance .
Q. What strategies improve aqueous solubility without compromising pharmacological activity?
Introduce polar substituents (e.g., hydroxyl or tertiary amine groups) at the 8-methyl position or the phenylethyl side chain. Test solubility in phosphate-buffered saline (PBS) and DMSO/water mixtures. Maintain activity by preserving the 2-hydroxy-4-oxo pharmacophore, as modifications here often reduce potency. Preclinical formulations may use cyclodextrin complexation or nanoparticle encapsulation to enhance bioavailability .
Q. How should researchers address inconsistent pharmacological profiles across experimental models?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) may stem from metabolic instability or poor tissue penetration. Conduct pharmacokinetic profiling (plasma half-life, Cmax) and metabolite identification (LC-MS/MS). Cross-validate findings using orthogonal assays , such as thermal hyperalgesia tests for analgesia, to rule out model-specific artifacts .
Q. What theoretical frameworks guide mechanistic studies of this compound?
Link research to ligand-receptor interaction theories (e.g., lock-and-key vs. induced-fit models) or bioisosteric replacement principles . For example, the pyrido-pyrimidine core’s planarity and electron-deficient regions suggest affinity for enzymes with hydrophobic active sites (e.g., kinases). Computational tools like density functional theory (DFT) can predict electron distribution and reactivity hotspots .
Methodological Notes
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with biological activity.
- Experimental Design : Include positive controls (e.g., indomethacin) and vehicle controls in all assays to normalize inter-experimental variability .
- Theoretical Integration : Align hypotheses with established frameworks (e.g., Lipinski’s Rule of Five for drug-likeness assessments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
